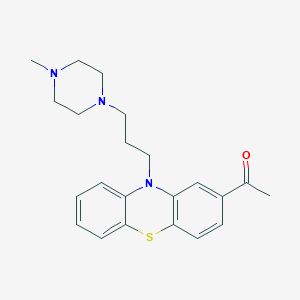

3-(4-Phenyl-2-pyridyl)-5,6-diphenyl-1,2,4-triazine

概要

説明

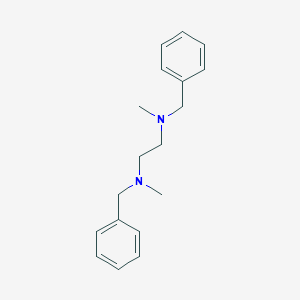

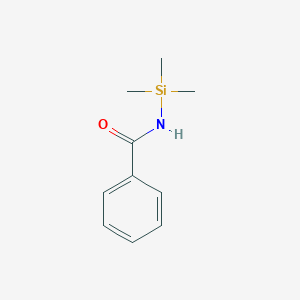

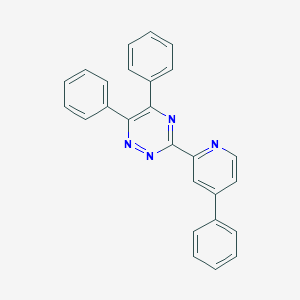

Introduction 3-(4-Phenyl-2-pyridyl)-5,6-diphenyl-1,2,4-triazine is a compound that has attracted significant attention due to its unique chemical structure and potential applications in various fields. This compound is part of the triazine family, known for their diverse chemical reactions and properties, which make them valuable in different chemical and biological contexts.

Synthesis Analysis The synthesis of 3-(4-Phenyl-2-pyridyl)-5,6-diphenyl-1,2,4-triazine involves several steps, including the reaction of 5,6-diphenyl-3-hydrazino-1,2,4-triazine with bis(methylthio)methylene]malononitrile and subsequent reactions leading to various derivatives with potential antimicrobial properties (Ali, 2009).

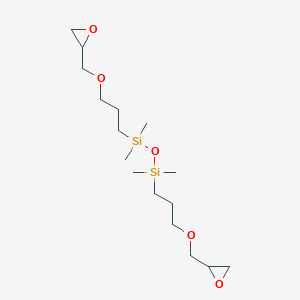

Molecular Structure Analysis The structure of 3-(4-Phenyl-2-pyridyl)-5,6-diphenyl-1,2,4-triazine has been extensively studied. For instance, a monoclinic polymorph of the compound was reported, which provides insights into its molecular arrangement and interactions, highlighting the importance of intermolecular C—H⋯N interactions (Eltayeb et al., 2007).

Chemical Reactions and Properties This compound is involved in various chemical reactions, forming complexes with metals such as copper(II), which have been synthesized and characterized to study their coordination behavior and spectroscopic properties. For example, coordination studies with Cu2+ cations have been conducted, showing the formation of different complexes and providing insights into their electronic structures (Machura et al., 2008).

科学的研究の応用

Chromogenic Reagents for Iron(II) : This compound is used as a chromogenic reagent in the determination of iron(II) ions. It was found to be highly sensitive as a ferroin-type chromogen, which implies its utility in colorimetric assays for iron detection (Almog et al., 1996).

Kinetics of Iron(II) Complexes : The kinetics of iron(II) complexes involving 3-(4-Phenyl-2-pyridyl)-5,6-diphenyl-1,2,4-triazine were studied, revealing that the complexes exhibit first-order reactions and suggesting an associative mechanism of reaction predominates (Bellam & Jaganyi, 2017).

Electroactive Chelating Ligands : Used as an electroactive chelating ligand, the compound forms complexes with copper(II) ions, which are adsorbed on electrode surfaces. This application is significant in the study of surface coordination chemistry and electrocatalysis (Zhang & Anson, 1993).

Stability and Reactivity of Octahedral Iron(II) Complexes : The compound is used in the synthesis of octahedral iron(II) complexes. The study focuses on the reactivity and substitution kinetics of these complexes, offering insights into the coordination chemistry of iron(II) (Bellam et al., 2017).

Binding Studies with Bovine Serum Albumin (BSA) : In biomedical research, zinc-triazine complexes containing 3-(4-Phenyl-2-pyridyl)-5,6-diphenyl-1,2,4-triazine were studied for their interaction with BSA, indicating potential for drug delivery or diagnostics applications (Abeydeera et al., 2018).

Copper(II) Complexes : The compound forms complexes with copper(II), which have been structurally and spectroscopically characterized. These complexes are relevant in coordination chemistry and potentially in catalysis (Machura et al., 2008).

Spectrophotometric Determination of Cobalt : A method involving 3-(4-Phenyl-2-pyridyl)-5,6-diphenyl-1,2,4-triazine for the determination of cobalt in iron steel alloys was developed. This highlights its application in analytical chemistry for metal detection (Lin, 1984).

Antimicrobial Activity : Some derivatives of this compound have been synthesized and evaluated for their antimicrobial activities, indicating its potential application in the development of new antibacterial and antifungal agents (Abdel-Monem, 2012).

Safety And Hazards

This would involve a discussion of the compound’s toxicity, flammability, environmental impact, and any precautions that need to be taken when handling it.

将来の方向性

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, and unanswered questions about the compound’s properties or behavior.

Please consult with a qualified professional or refer to relevant scientific literature for specific information about this compound. If you have any other questions or need further clarification, feel free to ask!

特性

IUPAC Name |

5,6-diphenyl-3-(4-phenylpyridin-2-yl)-1,2,4-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18N4/c1-4-10-19(11-5-1)22-16-17-27-23(18-22)26-28-24(20-12-6-2-7-13-20)25(29-30-26)21-14-8-3-9-15-21/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABWPKESIPFFOLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC=C2)C3=NC(=C(N=N3)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061431 | |

| Record name | 1,2,4-Triazine, 5,6-diphenyl-3-(4-phenyl-2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Phenyl-2-pyridyl)-5,6-diphenyl-1,2,4-triazine | |

CAS RN |

1058-71-5 | |

| Record name | 3-(4-Phenyl-2-pyridyl)-5,6-diphenyl-1,2,4-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1058-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Triazine, 5,6-diphenyl-3-(4-phenyl-2-pyridinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001058715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Triazine, 5,6-diphenyl-3-(4-phenyl-2-pyridinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,4-Triazine, 5,6-diphenyl-3-(4-phenyl-2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。